3-Fluoro-3-(fluoromethyl)pyrrolidine
Overview
Description
3-Fluoro-3-(fluoromethyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family. It has a molecular formula of C5H9F2N and a molecular weight of 121.13 g/mol. This compound can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives .
Synthesis Analysis
The synthesis of 3-Fluoro-3-(fluoromethyl)pyrrolidine involves various enzymatic methods, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(fluoromethyl)pyrrolidine is characterized by a five-membered nitrogen-containing ring. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Physical And Chemical Properties Analysis
3-Fluoro-3-(fluoromethyl)pyrrolidine has a molecular weight of 121.13 g/mol. It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Pharmaceutical Research Dipeptidyl Peptidase IV Inhibitors
One application of 3-Fluoro-3-(fluoromethyl)pyrrolidine is in pharmaceutical research, where it serves as a building block for the preparation of fluorinated pyrrolidine derivatives. These derivatives are explored as potential inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism and is a target for diabetes treatment .
Organic Synthesis Building Blocks for Fluorinated Compounds
This compound can also be used in organic synthesis to create various fluorinated structures. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them valuable in the development of materials with specific desired characteristics .
Chemical Research Synthesis of Fluorinated Pyridines
In chemical research, 3-Fluoro-3-(fluoromethyl)pyrrolidine may be utilized in the synthesis of fluorinated pyridines. These compounds have enhanced biological properties due to the presence of fluorine or fluorinated substituents, which can lead to improved efficacy and selectivity in their applications .
Material Science Fluorinated Porphyrin Derivatives
The compound’s derivatives can be applied in material science, particularly in the synthesis of fluorinated porphyrin derivatives. These derivatives have potential uses in various fields such as photodynamic therapy, sensors, and electronic devices due to their unique electronic and photophysical properties .
Chemical Synthesis Fluoropyrrolidines and Azetidines
Another application is in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. These fluorinated cyclic amines are interesting building blocks for further chemical transformations and can lead to new compounds with potential applications in medicinal chemistry and drug development .
Safety and Hazards
When handling 3-Fluoro-3-(fluoromethyl)pyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is promising, and the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that fluorinated pyrrolidine derivatives can act as potential inhibitors for certain enzymes .
Biochemical Pathways
Fluorinated compounds have been shown to affect various biological pathways .
Pharmacokinetics
Fluorinated compounds are generally known for their enhanced metabolic stability .
Result of Action
Fluorinated compounds are known to modify the physicochemical parameters of drug candidates, potentially improving their therapeutic efficacy .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUTEWCRSFLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(fluoromethyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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